BIIB021

Catalog No.
S548355
CAS No.
848695-25-0
M.F
C14H15ClN6O
M. Wt
318.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BIIB021

CAS Number

848695-25-0

Product Name

BIIB021

IUPAC Name

6-chloro-9-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]purin-2-amine

Molecular Formula

C14H15ClN6O

Molecular Weight

318.76 g/mol

InChI

InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20)

InChI Key

QULDDKSCVCJTPV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

6-chloro-4MDMPA, 6-chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine, BIIB021, CNF 2024, CNF-2024, CNF2024

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N

The exact mass of the compound 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine is 318.09959 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BIIB021, also known as CNF2024, is a fully synthetic, orally bioavailable, purine-scaffold inhibitor of heat shock protein 90 (Hsp90). Unlike first-generation ansamycin-derived inhibitors, BIIB021 was rationally designed to overcome severe formulation challenges and metabolic liabilities. It acts as a competitive inhibitor at the ATP-binding pocket of Hsp90, driving the degradation of oncogenic client proteins such as HER-2, Akt, and Raf-1. Its high aqueous solubility, evasion of multidrug resistance efflux pumps, and robust oral bioavailability make it a preferred benchmark material for advanced preclinical oncology and neuropharmacology workflows [1].

Substituting BIIB021 with older, generic Hsp90 inhibitors like 17-AAG (Tanespimycin) introduces critical failure points in both formulation and assay reproducibility. 17-AAG suffers from extremely poor aqueous solubility, necessitating complex, biologically active vehicles such as Cremophor, DMSO, or egg phospholipids, which can cause vehicle-induced toxicity and confound in vivo results [1]. Furthermore, 17-AAG is highly susceptible to P-glycoprotein (P-gp) efflux and NQO1/DT-diaphorase metabolism, leading to variable intracellular concentrations and artificial resistance in certain cell lines [2]. BIIB021, being a fully synthetic purine derivative, is not a P-gp substrate and dissolves readily in standard aqueous buffers, ensuring that observed pharmacological effects are strictly target-driven rather than artifactual [1].

Superior Target Binding Affinity (Ki) vs. First-Generation Ansamycins

In fluorescence polarization assays measuring competitive binding to the Hsp90α ATP pocket, BIIB021 demonstrates a higher intrinsic affinity than the standard benchmark 17-AAG. BIIB021 achieves a Ki of 1.7 nM, compared to 4.6 nM for 17-AAG[1].

Evidence DimensionHsp90α Binding Affinity (Ki)
Target Compound Data1.7 ± 0.4 nM
Comparator Or Baseline17-AAG: 4.6 ± 0.5 nM
Quantified Difference~2.7-fold higher binding affinity
ConditionsFluorescence polarization assay using FITC-labeled geldanamycin and recombinant Hsp90α

Enables researchers to achieve robust client protein degradation at lower concentrations, minimizing off-target effects in biochemical and cellular assays.

Elimination of Complex Formulation Requirements

First-generation Hsp90 inhibitors like 17-AAG suffer from severe aqueous insolubility, requiring complex, biologically active vehicles such as Cremophor or DMSO/egg phospholipids for administration. In contrast, the fully synthetic purine scaffold of BIIB021 allows for straightforward aqueous formulation (e.g., 0.1 N HCl or simple buffers), enabling direct oral administration without vehicle-induced toxicity [1].

Evidence DimensionFormulation Vehicle Requirement
Target Compound DataSoluble in simple aqueous/acidic buffers; orally bioavailable
Comparator Or Baseline17-AAG: Requires Cremophor or DMSO/lipid emulsions
Quantified DifferenceComplete elimination of specialized lipid/surfactant carriers
ConditionsIn vivo xenograft dosing preparations

Dramatically simplifies in vivo experimental design and eliminates confounding toxicities associated with harsh formulation vehicles.

Evasion of P-glycoprotein (P-gp) Efflux Mechanisms

Unlike 17-AAG, which is actively exported by the P-glycoprotein (P-gp) efflux pump, BIIB021 retains full cytotoxic activity in P-gp overexpressing tumor models. In adrenocortical carcinoma models naturally expressing P-gp, BIIB021 successfully drives client protein degradation and cell death where 17-AAG fails due to efflux-mediated resistance[1].

Evidence DimensionEfficacy in P-gp expressing cells
Target Compound DataRetains full cytotoxic activity and client protein degradation
Comparator Or Baseline17-AAG: Activity significantly reduced due to active efflux
Quantified DifferenceQualitative evasion of MDR-mediated resistance
ConditionsIn vitro and in vivo adrenocortical carcinoma models

Crucial for procuring a reliable inhibitor when studying multidrug-resistant cancer models, preventing false-negative efficacy results.

Isoform Selectivity for PET Radiotracer Precursor Suitability

BIIB021 exhibits distinct binding preferences between cytosolic Hsp90 isoforms, showing a KD of 2.0 nM for the stress-inducible Hsp90α versus 15 nM for the constitutively expressed Hsp90β [1]. This 7.5-fold selectivity makes it a highly suitable precursor for carbon-11 radiolabeling.

Evidence DimensionIsoform Binding Affinity (KD)
Target Compound DataHsp90α KD = 2.0 nM
Comparator Or BaselineHsp90β KD = 15 nM
Quantified Difference7.5-fold selectivity for Hsp90α over Hsp90β
ConditionsBinding assays using human recombinant Hsp90α and Hsp90β for PET probe validation

Provides a specialized structural scaffold for synthesizing radiotracers that selectively image stress-induced Hsp90α in neurodegenerative disease models.

In Vivo Oncology Models Requiring Oral Administration

Because BIIB021 is fully synthetic and highly soluble, it is the optimal choice for in vivo xenograft models requiring oral dosing. It eliminates the need for complex intravenous lipid or Cremophor formulations required by ansamycin derivatives, thereby streamlining experimental protocols and avoiding vehicle-induced toxicities[1].

Research on Multidrug-Resistant (MDR) Tumors

BIIB021 is highly recommended for studies involving tumors that overexpress P-glycoprotein (P-gp), such as certain adrenocortical carcinomas. Its ability to evade P-gp efflux ensures that intracellular target engagement is maintained, providing an accurate assessment of Hsp90 inhibition in MDR phenotypes where 17-AAG would yield false negatives[2].

Development of Neuroimaging PET Radiotracers

Due to its 7.5-fold binding selectivity for Hsp90α over Hsp90β, BIIB021 serves as an excellent precursor scaffold for carbon-11 radiolabeling ([11C]BIIB021). This application is critical for researchers mapping stress-induced chaperone expression in neurodegenerative conditions like Alzheimer's and Parkinson's disease[3].

Radiosensitization and Combination Therapy Assays

BIIB021 is the preferred Hsp90 inhibitor for investigating synergistic effects with fractionated radiotherapy. Its superior ability to downregulate radioresponsive proteins and induce G2 arrest makes it a highly effective benchmark for radiosensitization studies in squamous cell carcinoma models, outperforming older ansamycin benchmarks[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

318.0995868 Da

Monoisotopic Mass

318.0995868 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

851B9FQ7Q0

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Hsp90 Inhibitor BIIB021 is an orally active inhibitor of heat shock protein 90 (HSP90) with potential antineoplastic activity. HSP90, a chaperon protein upregulated in a variety of tumor cells, regulates the folding and degradation of many oncogenic signaling proteins. HSP90 inhibitor BIIB021 specifically blocks active HSP90, thereby inhibiting its chaperon function and promoting the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival. As a result, CNF2024 has the potential to inhibit the growth of a wide range of cancer cells in both solid tumors and blood-based cancers.

Pictograms

Irritant

Irritant

Other CAS

848695-25-0

Wikipedia

Biib021

Dates

Last modified: 08-15-2023
1: Xu L, Woodward C, Khan S, Prakash C. In Vitro Metabolism of 6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine (BIIB021), an Inhibitor of HSP90, in Liver Microsomes and Hepatocytes of Rats, Dogs, and Humans and Recombinant Human Cytochrome P450 Isoforms. Drug Metab Dispos. 2012 Jan 4. [Epub ahead of print] PubMed PMID: 22217465.
2: Zhang H, Neely L, Lundgren K, Yang YC, Lough R, Timple N, Burrows F. BIIB021, a synthetic Hsp90 inhibitor, has broad application against tumors with acquired multidrug resistance. Int J Cancer. 2010 Mar 1;126(5):1226-34. PubMed PMID: 19676042.
3: Böll B, Eltaib F, Reiners KS, von Tresckow B, Tawadros S, Simhadri VR, Burrows FJ, Lundgren K, Hansen HP, Engert A, von Strandmann EP. Heat shock protein 90 inhibitor BIIB021 (CNF2024) depletes NF-kappaB and sensitizes Hodgkin's lymphoma cells for natural killer cell-mediated cytotoxicity. Clin Cancer Res. 2009 Aug 15;15(16):5108-16. Epub 2009 Aug 11. PubMed PMID: 19671844.
4: Yin X, Zhang H, Lundgren K, Wilson L, Burrows F, Shores CG. BIIB021, a novel Hsp90 inhibitor, sensitizes head and neck squamous cell carcinoma to radiotherapy. Int J Cancer. 2010 Mar 1;126(5):1216-25. PubMed PMID: 19662650.
5: Lundgren K, Zhang H, Brekken J, Huser N, Powell RE, Timple N, Busch DJ, Neely L, Sensintaffar JL, Yang YC, McKenzie A, Friedman J, Scannevin R, Kamal A, Hong K, Kasibhatla SR, Boehm MF, Burrows FJ. BIIB021, an orally available, fully synthetic small-molecule inhibitor of the heat shock protein Hsp90. Mol Cancer Ther. 2009 Apr;8(4):921-9. PubMed PMID: 19372565.

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